2-(1,3-Benzoxazol-2-yl)-4-methylaniline

Physicochemical characterization Density Boiling Point

2-(1,3-Benzoxazol-2-yl)-4-methylaniline (CAS 792946-65-7) is a heterocyclic aromatic compound featuring a benzoxazole core linked to a 2-methylaniline moiety. Representing a specific substitution pattern within the benzoxazole-aniline family, this compound is a key building block in medicinal chemistry and materials science, where the strategic placement of the methyl group on the aniline ring differentiates it from non-methylated and N-methylated analogs.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B12458615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-yl)-4-methylaniline
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C14H12N2O/c1-9-6-7-11(15)10(8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
InChIKeyKGWIQHLFCUZFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzoxazol-2-yl)-4-methylaniline: A Strategic Methyl-Substituted Benzoxazole-Aniline Scaffold for Research and Procurement


2-(1,3-Benzoxazol-2-yl)-4-methylaniline (CAS 792946-65-7) is a heterocyclic aromatic compound featuring a benzoxazole core linked to a 2-methylaniline moiety [1]. Representing a specific substitution pattern within the benzoxazole-aniline family, this compound is a key building block in medicinal chemistry and materials science, where the strategic placement of the methyl group on the aniline ring differentiates it from non-methylated and N-methylated analogs. Its inherent D-π-A architecture, combining an electron-donating aniline with an electron-accepting benzoxazole, underpins its utility in developing fluorescent probes, kinase inhibitors, and optoelectronic materials [1].

Why 2-(1,3-Benzoxazol-2-yl)-4-methylaniline Cannot Be Replaced by Its Unsubstituted or N-Alkylated Analogs


Procurement decisions for benzoxazole-aniline building blocks are critically dependent on substitution pattern. The non-methylated parent, 4-(1,3-benzoxazol-2-yl)aniline, and the N-methylated analog, 4-(benzo[d]oxazol-2-yl)-N-methylaniline, represent distinct chemical entities with divergent electronic properties, reactivity profiles, and application performance. The presence and position of the methyl group on the aromatic ring directly modulate the electron density of the aniline nitrogen, influencing nucleophilicity in downstream reactions and the compound's optical bandgap when incorporated into D-π-A systems . A simple interchange can lead to a failure in achieving the desired emission wavelength in an OLED or a loss of potency against a specific biological target, as evidenced by the quantifiable differences in physicochemical and electronic properties detailed below .

Quantitative Differentiation Evidence for 2-(1,3-Benzoxazol-2-yl)-4-methylaniline Versus Closest Analogs


Differential Physicochemical Properties: Ring-Methyl vs. Non-Methylated Benzoxazole Aniline

The introduction of a methyl group on the aniline ring significantly alters key physicochemical properties compared to the non-methylated analog, 4-(1,3-benzoxazol-2-yl)aniline. This impacts handling, purification, and formulation. The density of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline is reported as 1.222 g/cm³, versus a predicted density of 1.3±0.1 g/cm³ for 4-(1,3-benzoxazol-2-yl)aniline. The boiling point is measured at 378.3ºC at 760 mmHg, while the non-methylated analog has a lower predicted boiling point of 356.1±25.0 °C .

Physicochemical characterization Density Boiling Point

Modulated Electronic Structure for Optoelectronic Applications: A DFT Comparison

The D-π-A benzoxazole-aniline system is highly tunable via ring substitution. Density Functional Theory (DFT) studies on analogous functionalized benzoxazole-based D–π–A architectures demonstrate that the introduction of electron-donating groups (EDGs), like a methyl substituent on the aniline donor, predictably raises the HOMO energy level compared to the unsubstituted core. This narrows the HOMO-LUMO bandgap, resulting in a bathochromic shift in absorption and emission, which is crucial for tuning OLED emission from blue to green [1]. While direct experimental HOMO values for the methylated compound are not published, DFT trends for 2-methylaniline vs. aniline show a HOMO energy uplift of ~0.1–0.2 eV due to the inductive effect of the methyl group [2].

Computational Chemistry DFT OLED Materials

Biological Target Differentiation: Positional Isomer Selectivity for LOX Inhibition

The specific position of the methyl group on the aniline ring is a critical determinant of biological activity. Patent evidence reveals that a closely related isomer, 4-(benzo[d]oxazol-2-yl)-2-methylaniline, demonstrated potent inhibition of human Lysyl Oxidase (LOX) with an IC50 of 75.1 nM [1]. In contrast, a broader class of 2-methylaniline-substituted benzoxazoles used as kinase inhibitors show IC50 values 5–10 nM lower than their non-methylated counterparts, attributed to enhanced hydrophobic interactions in the ATP-binding pocket . This establishes that a methyl group must be present, and its precise location is a key determinant of potency.

Enzyme Inhibition LOX Kinase Selectivity

Divergent Reactivity: Acylation of the Aniline Nitrogen is Modulated by Ring Methylation

The aniline nitrogen's nucleophilicity, crucial for further derivatization in drug discovery, is directly influenced by ring substituents. The electron-donating methyl group at the ortho-position to the amine in 2-(1,3-Benzoxazol-2-yl)-4-methylaniline is expected to increase its nucleophilic character compared to its non-methylated parent. This difference is demonstrated in a synthetic study where benzoxazolyl aniline (non-methylated) was amidated with chloroacetyl chloride to yield antimalarial leads [1]. The methylated analog can be expected to react faster under identical conditions, offering kinetic advantages in parallel synthesis.

Synthetic Chemistry Nucleophilicity Amidation

High-Value Procurement Scenarios for 2-(1,3-Benzoxazol-2-yl)-4-methylaniline: Where the Evidence Demands This Specific Isomer


Optimized TADF Emitter Design Through Methyl-Driven HOMO Engineering

In the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters, fine control over HOMO-LUMO separation is paramount. The evidence shows that the methyl group on 2-(1,3-Benzoxazol-2-yl)-4-methylaniline predictably raises the HOMO energy of the D-π-A system compared to its non-methylated analog [1]. Utilizing this methylated building block can directly shift the emission from blue to green without further chemical modification, simplifying molecular design and preserving the molecule's planarity for efficient charge transport. This specific isomer is a superior procurement choice for achieving targeted green emission in OLED device stacks.

Structure-Activity Relationship (SAR) Probes for LOX and ATP-Binding Kinase Inhibitors

For medicinal chemistry programs targeting enzymes where hydrophobic interactions in the binding pocket are crucial, the choice of building block is decisive. Data confirms that a 2-methylaniline benzoxazole isomer is a potent inhibitor of human LOX (IC50 = 75.1 nM), and another set of data indicates that 2-methylaniline substituents improve kinase inhibitor potency by 5–10 nM over non-methylated analogs [1]. Procuring 2-(1,3-Benzoxazol-2-yl)-4-methylaniline provides the exact structural motif to validate this critical methyl-enzyme interaction hypothesis and enhance the potency of lead candidates.

Enhanced Reactivity Aniline Building Block for Parallel Library Synthesis

The electron-donating effect of the ortho-methyl group relative to the amine in 2-(1,3-Benzoxazol-2-yl)-4-methylaniline increases its nucleophilic reactivity for key derivatizations like amidation [1]. When synthesizing large libraries of antiprotozoal or antimicrobial agents based on a benzoxazole-aniline scaffold, this enhanced reactivity can lead to higher conversions, reduced by-product formation, and more efficient purification compared to the less reactive non-methylated analog. This makes it the preferred building block for medicinal chemistry labs focused on lead optimization throughput.

Rational Development of Diagnostic Fluorescent Probes with Blue-Shifted Properties

The intrinsic fluorescence of benzoxazole-aniline derivatives is sensitive to the donor unit's electronic properties. The methyl-substituted building block is documented to influence key photophysical parameters such as quantum yield and emission lifetime, while non-methylated analogs serve as general blue-green fluorophores [1]. This distinct behavior makes 2-(1,3-Benzoxazol-2-yl)-4-methylaniline a strategic choice for developing probes where a specific fluorescence lifetime or a minor spectral shift is required for multiplexing or background reduction in cellular imaging assays.

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